

Application Note: Electrophysiological Characterization of BAM (8-22) Acetate

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Compound of Interest

Compound Name: BAM (8-22) acetate

Cat. No.: B14760662

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Targeting MRGPRX1/MrgprC11 in Sensory Neurons for Itch and Pain Research

Executive Summary

BAM (8-22) is a 15-amino acid peptide fragment (Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly) derived from proenkephalin A. Unlike its parent molecule BAM-22P, BAM (8-22) lacks the N-terminal enkephalin motif and does not bind opioid receptors.^{[1][2]} Instead, it is a potent, selective agonist for the Mas-related G-protein-coupled receptors (Mrgprs): specifically MRGPRX1 in humans and MrgprC11 in mice.

This application note details the protocols for using **BAM (8-22) acetate** in patch-clamp electrophysiology to study non-histaminergic itch and nociception. It covers reagent preparation, signaling mechanisms, and validated protocols for measuring both neuronal excitability (Current-Clamp) and specific ionic currents (Voltage-Clamp).

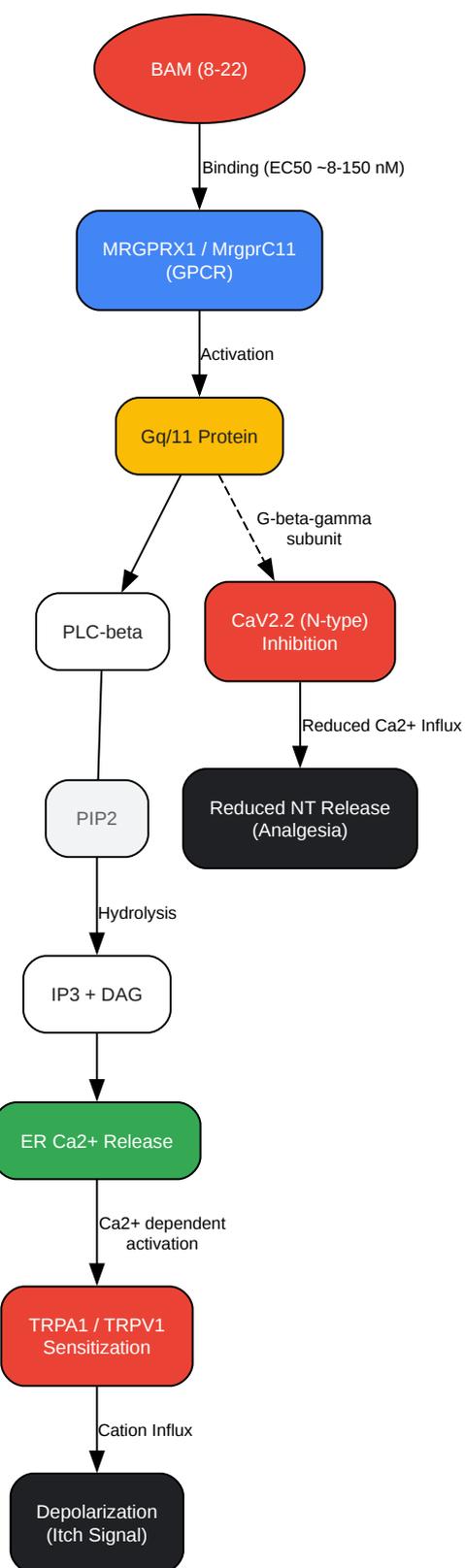
Mechanism of Action

BAM (8-22) acts as a unique modulator of sensory neuron physiology.^[1] Its binding to MRGPRX1 initiates a Gq/11-dependent signaling cascade that results in two distinct, simultaneous electrophysiological effects:

- **Neuronal Excitation (Pruritus):** Activation of Phospholipase C (PLC) leads to IP3-mediated calcium release and the opening of TRP channels (specifically TRPA1/TRPV1), causing depolarization and itch signaling.

- Presynaptic Inhibition (Analgesia): In specific spinal terminals, G-protein subunits inhibit Voltage-Gated Calcium Channels (CaV2.2/N-type), reducing neurotransmitter release.

Visualization: MRGPRX1 Signaling Pathway



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Figure 1: Dual signaling pathways of BAM (8-22). The peptide triggers excitation via TRP channel coupling while simultaneously inhibiting high-voltage-activated calcium channels.

Reagent Preparation & Handling

Critical Note on Solubility: BAM (8-22) is a hydrophobic peptide. Improper solubilization results in aggregation and inconsistent EC50 values.

Stock Solution Protocol (1 mM)

- Vehicle: Use sterile, endotoxin-free water or PBS (pH 7.4).
- Dissolution:
 - Centrifuge the vial briefly to pellet the lyophilized powder.
 - Add vehicle to achieve a 1 mM concentration (e.g., 1 mg in ~507 μ L for MW 1971.2).
 - Troubleshooting: If the solution remains cloudy, add 0.1 M Acetic Acid or Ammonium Hydroxide dropwise (depending on net peptide charge), or sonicate briefly. However, BAM (8-22) is typically soluble in water up to 1 mg/mL.[2]
- Aliquot & Storage:
 - Aliquot into low-protein-binding polypropylene tubes (10-20 μ L volumes).
 - Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
 - Avoid freeze-thaw cycles.

Working Solution (0.5 μ M - 2.0 μ M)

- Dilute the stock into the extracellular recording solution (ACSF or Ringer's) immediately before the experiment.
- BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to the perfusion solution to prevent the peptide from sticking to the tubing and perfusion chamber walls.

Experimental Protocols (Patch-Clamp)

Protocol A: Current-Clamp (Neuronal Excitability)

Objective: To measure BAM (8-22) induced depolarization and action potential firing in small-diameter DRG neurons (<25 μm).

Solutions:

- External (Standard Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
- Internal (K-Gluconate): 130 mM K-Gluconate, 5 mM KCl, 2 mM MgCl_2 , 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA (pH 7.25 with KOH).

Workflow:

- Cell Selection: Target small-diameter (<25 μm) dorsal root ganglion (DRG) neurons.
- Seal & Break-in: Establish a $\text{G}\Omega$ seal and enter whole-cell mode.
- Baseline: Switch to Current-Clamp ($I=0$). Record Resting Membrane Potential (RMP) for 2 minutes to ensure stability (Drift should be <2 mV).
- Rheobase Measurement: Inject stepwise depolarizing currents (10 pA steps, 500 ms) to determine the threshold for AP firing.
- Perfusion: Perfuse 1 μM BAM (8-22) for 60–120 seconds.
- Readout:
 - Monitor RMP for depolarization (typically +5 to +15 mV).
 - Observe spontaneous Action Potential (AP) firing.
 - Re-measure rheobase; a decrease indicates sensitization.

Protocol B: Voltage-Clamp (CaV Inhibition)

Objective: To quantify the G-protein mediated inhibition of Voltage-Gated Calcium Channels (VGCCs).

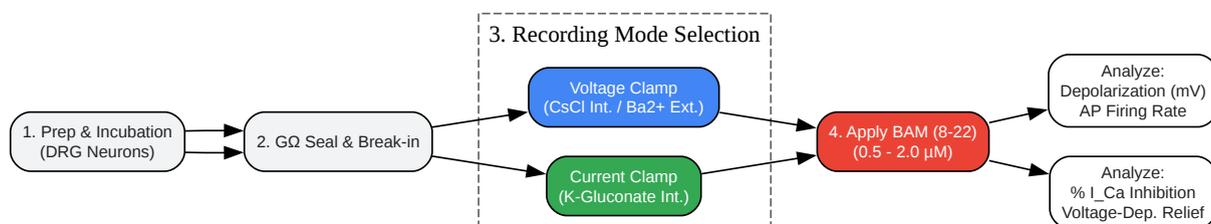
Solutions (Isolation of Ca²⁺ Currents):

- External: 140 mM TEA-Cl (replaces NaCl to block Na⁺), 10 mM BaCl₂ (Charge carrier), 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 0.001 mM TTX (pH 7.4).
- Internal (Cs-Based): 120 mM CsCl, 20 mM TEA-Cl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH). Cs⁺ blocks K⁺ channels.

Workflow:

- Voltage Protocol: Hold cell at -80 mV. Apply a prepulse to -40 mV (50 ms) to inactivate T-type channels, then step to +10 mV (100 ms) to activate HVA channels (N-type/L-type). Repeat every 10 seconds.
- Baseline: Record stable peak inward currents for 3-5 minutes. Run-down is common; ensure linear baseline before drug application.
- Application: Perfuse 1 μM BAM (8-22).
- Analysis:
 - Measure the reduction in peak current amplitude.
 - Validation: Apply a prepulse to +80 mV before the test pulse. If the inhibition is relieved (facilitation), it confirms the voltage-dependent G-beta-gamma mechanism.

Experimental Workflow Diagram



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Figure 2: Decision tree for BAM (8-22) electrophysiology experiments.

Data Analysis & Interpretation

Parameter	Expected Result with BAM (8-22)	Physiological Interpretation
RMP (mV)	Depolarization (+5 to +15 mV)	Activation of non-selective cation channels (TRP) via Gq pathway.
Rheobase (pA)	Decrease (Increased excitability)	Sensitization of the neuron to subsequent stimuli (Itch/Pain hypersensitivity).
HVA Ca ²⁺ Current	Inhibition (20-40% reduction)	Gβγ-mediated inhibition of N-type channels (Analgesic mechanism).
Washout	Partial to Full Recovery	Reversibility confirms specific receptor binding rather than cytotoxicity.

Troubleshooting:

- No Response? MRGPRX1 expression is restricted to a small subset (~5-10%) of DRG neurons. You must screen multiple cells or use genetically labeled lines (e.g., MrgprC11-GFP mice).

- Desensitization: MRGPRX1 desensitizes rapidly. Wait at least 10-15 minutes between repeated applications on the same cell.

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